molecular formula C10H9BrO3 B13930077 Ethyl 2-bromo-6-formylbenzoate

Ethyl 2-bromo-6-formylbenzoate

Cat. No.: B13930077
M. Wt: 257.08 g/mol
InChI Key: QFSLINFYSYSKTK-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6-formylbenzoate is an organic compound with the molecular formula C10H9BrO3. It is a derivative of benzoic acid, featuring a bromine atom at the 2-position and a formyl group at the 6-position, with an ethyl ester functional group. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-6-formylbenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-formylbenzoate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-6-formylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products:

  • Substitution reactions yield various substituted benzoates.
  • Oxidation reactions produce 2-bromo-6-carboxybenzoate.
  • Reduction reactions result in 2-bromo-6-hydroxymethylbenzoate.

Scientific Research Applications

Ethyl 2-bromo-6-formylbenzoate has diverse applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis for the preparation of complex molecules and pharmaceuticals.

    Biology: It is used in the synthesis of bioactive compounds that can interact with biological targets.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-6-formylbenzoate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the formyl group can undergo nucleophilic addition reactions. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Ethyl 2-bromo-6-formylbenzoate can be compared with other similar compounds, such as:

    Ethyl 2-bromobenzoate: Lacks the formyl group, leading to different reactivity and applications.

    Ethyl 2-formylbenzoate: Lacks the bromine atom, affecting its substitution reactions.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, influencing its physical and chemical properties.

The uniqueness of this compound lies in its combination of bromine and formyl groups, which provide versatile reactivity and make it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

ethyl 2-bromo-6-formylbenzoate

InChI

InChI=1S/C10H9BrO3/c1-2-14-10(13)9-7(6-12)4-3-5-8(9)11/h3-6H,2H2,1H3

InChI Key

QFSLINFYSYSKTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1Br)C=O

Origin of Product

United States

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